7-(Trifluoromethyl)quinoline-3-carboxamide
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Overview
Description
7-(Trifluoromethyl)quinoline-3-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethyl group attached to the quinoline ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 7-(trifluoromethyl)quinoline with an appropriate amine under suitable conditions to form the carboxamide derivative . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction .
Industrial Production Methods
Industrial production of 7-(Trifluoromethyl)quinoline-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain protein kinases and other enzymes involved in disease pathways . The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-Methylquinoline-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group, leading to variations in stability and activity.
7-(Trifluoromethyl)quinoline-3-carboxylate: An ester derivative with different reactivity and applications compared to the carboxamide.
Uniqueness
7-(Trifluoromethyl)quinoline-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound for various scientific and industrial applications .
Biological Activity
7-(Trifluoromethyl)quinoline-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on a variety of research studies and findings.
- Molecular Formula : C11H6F3N O2
- Molecular Weight : 241.169 g/mol
- Structure : The trifluoromethyl group significantly influences the compound's lipophilicity and bioactivity.
Antimalarial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antiplasmodial activity against Plasmodium falciparum, particularly the chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains.
- Key Findings :
- Compounds such as 7g showed excellent IC90 values against resistant strains, indicating rapid parasite killing capabilities, which is crucial for effective antimalarial agents .
- A comparative study highlighted that modifications in the side chains of quinoline derivatives could enhance their efficacy against malaria .
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly its ability to inhibit various cancer cell lines through multiple mechanisms.
- Mechanisms :
- Inhibition of mTOR signaling pathways has been noted, with some derivatives demonstrating IC50 values in the low micromolar range against cancer cell lines such as MCF-7 .
- The compound acts as an allosteric modulator of HDAC4, disrupting critical transcriptional complexes involved in tumor survival signaling. This mechanism has been linked to enhanced efficacy in prostate cancer models .
Antimicrobial Activity
Emerging research suggests that derivatives of this compound may possess significant antimicrobial properties.
- Research Insights :
- A study evaluated the cytotoxic effects of quinoline derivatives against various eukaryotic cells, revealing promising antimicrobial activity .
- The structural features of these compounds correlate with their biological activity, suggesting potential as lead compounds for developing new antimicrobials .
Case Studies and Research Findings
- Vanilloid Receptor Modulation : Some studies indicate that quinoline derivatives can act as modulators of the vanilloid receptor (VR1), which plays a role in pain sensation and inflammation management .
- Inhibition of Key Signaling Pathways : The ability to inhibit mTOR pathways is crucial for anticancer activity, making these compounds valuable in targeted cancer therapies .
- Antimicrobial Mechanisms : The specific interactions at the cellular level are still under investigation, but preliminary data suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Properties
Molecular Formula |
C11H7F3N2O |
---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-2-1-6-3-7(10(15)17)5-16-9(6)4-8/h1-5H,(H2,15,17) |
InChI Key |
YKHCONKRRQXNEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
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